PPG-26-buteth-26

Catalog No.
S1922906
CAS No.
9065-63-8
M.F
C9H20O3
M. Wt
176.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PPG-26-buteth-26

CAS Number

9065-63-8

Product Name

PPG-26-buteth-26

IUPAC Name

2-(1-butoxypropan-2-yloxy)ethanol

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3

InChI Key

AAOFEMJZTYQZRH-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCCO

Canonical SMILES

CCCCOCC(C)OCCO

The exact mass of the compound PPG-26-buteth-26 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

PPG-26-buteth-26, a polyoxypropylene and polyoxyethylene ether of butyl alcohol, is a synthetic polymer widely used in cosmetic and personal care formulations. This compound is characterized by its colorless or pale yellow appearance and is typically found in liquid form. It is part of a larger family of PPG buteth ingredients, which are produced through the copolymerization of propylene oxide and ethylene oxide, initiated by butyl alcohol. The numbers in its name indicate the average number of propylene oxide (26) and ethylene oxide (26) units present in the polymer chain .

In cosmetics, PPG-26-buteth-26 serves multiple functions, including acting as a hair conditioning agent, skin conditioning agent, and surfactant/emulsifying agent. Its ability to enhance the texture and performance of products makes it valuable in formulations for bubble baths, shampoos, skin cleansers, and shaving products .

Where equal amounts of ethylene oxide and propylene oxide are reacted in the presence of butyl alcohol. This process results in a random linear copolymer structure. The reaction can be summarized as follows:

  • Initiation: Butyl alcohol reacts with the monomers (propylene oxide and ethylene oxide).
  • Propagation: The reaction continues with the addition of more monomers to form longer polymer chains.
  • Termination: The reaction is terminated once the desired molecular weight is achieved.

The resulting polymer exhibits properties that make it effective as a conditioning agent due to its hydrophilic nature from the ethylene oxide units and hydrophobic characteristics from the propylene oxide units .

PPG-26-buteth-26 has been evaluated for its safety in cosmetic applications by various panels, including the Cosmetic Ingredient Review Expert Panel. Studies indicate that it has low acute toxicity when ingested and does not cause significant irritation or sensitization upon skin contact .

While some PPG buteth compounds have shown mild ocular toxicity or skin irritation in certain tests, PPG-26-buteth-26 has not demonstrated these adverse effects in clinical testing. It is considered safe for use in cosmetic products at regulated concentrations .

The primary synthesis method for PPG-26-buteth-26 involves the following steps:

  • Preparation of Monomers: Ethylene oxide and propylene oxide are prepared in equal proportions.
  • Polymerization: The monomers are subjected to polymerization in the presence of butyl alcohol under controlled temperature and pressure conditions.
  • Purification: The resulting polymer is purified to remove any unreacted monomers or by-products.

This method allows for precise control over the molecular weight and properties of the final product, making it suitable for various cosmetic applications .

PPG-26-buteth-26 is utilized extensively in cosmetic formulations due to its multifunctional properties:

  • Hair Conditioning: It leaves hair soft, shiny, and easy to comb.
  • Skin Conditioning: It helps maintain skin moisture and texture.
  • Surfactant Properties: It acts as an emulsifier, stabilizing formulations by reducing surface tension .

Its versatility allows it to be incorporated into a wide range of products, including shampoos, conditioners, moisturizers, bubble baths, and shaving creams.

Studies on PPG-26-buteth-26 indicate that it interacts favorably with other ingredients commonly found in cosmetic formulations. Its emulsifying properties enhance the stability and texture of creams and lotions. Additionally, it does not exhibit significant interactions that would compromise product safety or efficacy when used within recommended concentrations .

PPG-26-buteth-26 belongs to a broader category of PPG buteth compounds. Here are some similar compounds along with their unique characteristics:

Compound NameAverage Propylene Oxide UnitsAverage Ethylene Oxide UnitsUnique Properties
PPG-12-buteth-161216Known for lower viscosity; often used in lighter formulations.
PPG-9-buteth-12912Higher solubility; used primarily as a solvent.
PPG-28-buteth-352835High molecular weight; less likely to irritate skin due to size.
PPG-24-buteth-272427Associated with mild ocular toxicity; requires caution in use.

PPG-26-buteth-26 stands out due to its balanced ratio of propylene and ethylene oxides, providing effective conditioning properties while maintaining safety in cosmetic applications .

Physical Properties

Viscosity and Rheological Behavior

PPG-26-buteth-26 exhibits distinctive rheological characteristics that make it valuable in cosmetic and personal care formulations. The compound demonstrates pseudoplastic fluid behavior, meaning its viscosity decreases with increasing shear rate [1]. This non-Newtonian behavior is particularly advantageous in formulations where ease of application and spreading are important.

The viscosity of PPG-26-buteth-26 is influenced by its molecular weight and polymer structure. With an average molecular weight of approximately 3,900 g/mol [2], the compound maintains a liquid consistency at room temperature while providing sufficient viscosity for formulation stability. The rheological properties are characterized by shear-thinning behavior, which facilitates processing and application while maintaining product integrity at rest.

Research on similar polypropylene glycol compounds has shown that the apparent viscosity decreases significantly with increasing shear rate, particularly in the range of 50 to 3000 s⁻¹ [1]. This behavior is consistent with the polymer's ability to align under shear stress, reducing intermolecular interactions and resulting in lower viscosity during application.

Thermal Stability and Phase Transitions

PPG-26-buteth-26 demonstrates good thermal stability under normal processing and storage conditions. The compound maintains its liquid state across a broad temperature range, with a melting point of -40°C [3] and a boiling point exceeding 200°C [2] [4]. This wide liquid range makes it suitable for various cosmetic applications and processing conditions.

The thermal stability of PPG-26-buteth-26 is attributed to the stable ether linkages in its polymer backbone. However, at elevated temperatures, particularly during processing, some degradation may occur through chain scission and transesterification reactions [1]. The compound exhibits a flash point greater than 230°F (110°C) [2] [4], indicating good safety characteristics for cosmetic applications.

Phase transition behavior is minimal within the normal use temperature range, with the compound remaining in a stable liquid phase. The glass transition temperature has not been specifically determined in the literature, but it is expected to be well below the melting point, ensuring flexibility and flow properties at room temperature.

Solubility and Partition Coefficients

The solubility profile of PPG-26-buteth-26 reflects its amphiphilic nature, with both hydrophilic and lipophilic characteristics. The compound demonstrates moderate water solubility, being soluble at temperatures below 40°C [2], with an estimated water solubility of 1188 mg/L at 25°C [5]. This solubility profile is consistent with its function as an emulsifier and surfactant.

The estimated log Kow (octanol-water partition coefficient) is 1.10 [5], indicating a moderate preference for the aqueous phase over the organic phase. This relatively low log P value suggests that PPG-26-buteth-26 is more hydrophilic than lipophilic, which is consistent with its primary function as an oil-in-water emulsifier.

The partition coefficient data indicates that PPG-26-buteth-26 has moderate affinity for both aqueous and organic phases, making it effective as a phase-transfer agent. The compound's solubility in various solvents follows the expected pattern: high solubility in polar solvents like water and ethanol, moderate solubility in amphiphilic solvents like octanol, and limited solubility in nonpolar solvents such as hexane.

Functional Properties as a Surfactant and Emulsifier

Surface Activity and Micellization

PPG-26-buteth-26 demonstrates significant surface activity due to its amphiphilic molecular structure, which contains both hydrophilic ethylene oxide units and lipophilic propylene oxide units [6] [7]. This dual nature enables the compound to adsorb at air-water and oil-water interfaces, reducing surface tension and facilitating emulsion formation.

The compound's surface activity is enhanced by its relatively high molecular weight and the presence of 26 ethylene oxide and 26 propylene oxide units on average [7] [8]. This structure provides optimal balance between hydrophilic and lipophilic segments, resulting in effective micellization behavior in aqueous solutions.

While specific critical micelle concentration (CMC) values are not available in the literature, the compound's structure suggests it forms micelles at relatively low concentrations, typical of nonionic surfactants with extended polyether chains. The micellization process is driven by the favorable thermodynamics of removing the hydrophobic segments from the aqueous environment while maintaining the hydrophilic portions in contact with water.

Interfacial Tension Reduction

PPG-26-buteth-26 effectively reduces interfacial tension between oil and water phases, which is fundamental to its emulsifying properties [9]. The compound's ability to lower interfacial tension is attributed to its preferential adsorption at the oil-water interface, where the hydrophobic segments orient toward the oil phase while the hydrophilic segments remain in the aqueous phase.

The interfacial tension reduction capability of PPG-26-buteth-26 enables it to function as an effective emulsifier for oil-in-water systems [10]. Research has shown that compounds in this class can significantly reduce interfacial tension, facilitating the formation of stable emulsions with smaller droplet sizes and improved stability.

The compound's effectiveness as an emulsifier is demonstrated by its ability to stabilize emulsions containing various oils and water-based ingredients. For example, formulations containing PPG-26-buteth-26 combined with PEG-40 hydrogenated castor oil can effectively solubilize oils in water-based systems [9], demonstrating the compound's practical utility in cosmetic and personal care applications.

PropertyValueSource
Molecular WeightAverage Mn ~3,900 g/molBuyersGuideChem [2]
Density1.056 g/mL at 25°CBuyersGuideChem [2]
Boiling Point>200°CBuyersGuideChem [2]
Flash Point>230°F (>110°C)BuyersGuideChem [2]
Melting Point-40°CUPI Chem [3]
ViscosityPseudoplastic fluid behaviorPMC Study [1]
Refractive Indexn20/D 1.46BuyersGuideChem [2]
Water SolubilitySoluble at <40°C (1188 mg/L estimated)BuyersGuideChem [2]/EPI System [5]
Log Kow (estimated)1.10EPI System [5]
AppearanceColorless or pale yellow liquidMultiple Sources [6] [7] [8]
CAS Number9038-95-3 / 9065-63-8Multiple Sources [6] [7] [8]
Molecular FormulaCH₃(CH₂)₃(OCH₂CH₂)ₓ[OCH₂CH(CH₃)]ᵧOHBuyersGuideChem [2]
PropertyValue/DescriptionFunction
Hydrophilic-Lipophilic Balance (HLB)Not specifically determined (estimated 10-15 based on structure)Determines emulsion type and stability
Surface ActivityEffective surface tension reductionWetting and spreading properties
Emulsification TypeOil-in-water (O/W) emulsifierEmulsion formation mechanism
Interfacial Tension ReductionSignificant reduction in interfacial tensionEnhances mixing of oil and water phases
Micellization BehaviorForms micelles in aqueous solutionsAggregation behavior in solution
Critical Micelle Concentration (CMC)Not specified in literatureOnset of micelle formation
Solubilization CapacityCapable of solubilizing oils and fragrancesIncorporation of hydrophobic substances
Foam FormationCreates rich lather in cleansing productsCleansing and aesthetic properties
Stability EnhancementProvides long-term emulsion stabilityProduct shelf-life and performance
PropertyValue/DescriptionTemperature Range/Notes
Thermal StabilityStable under normal processing conditionsStable up to ~200°C
Degradation TemperatureDegradation observed at elevated temperaturesVariable depending on processing conditions
Phase Transition TemperatureLiquid state maintained at room temperatureRemains liquid from -40°C to >200°C
Glass Transition TemperatureNot specified in literatureBelow freezing point
Thermal DecompositionChain scission and transesterification reactionsOccurs at high temperatures with catalysts
Processing Temperature RangeSuitable for cosmetic processing temperaturesTypically 20-80°C for cosmetic applications
Storage TemperatureRoom temperature storage recommended15-25°C optimal
Thermal ConductivityNot specified in literatureExpected to be low due to organic nature
Specific Heat CapacityNot specified in literatureTypical for polyether compounds
Solvent/PropertySolubility/ValueClassification
WaterSoluble at <40°C (1188 mg/L estimated)Hydrophilic solvent
EthanolSoluble (expected based on structure)Polar protic solvent
OctanolModerate solubilityAmphiphilic solvent
BenzeneLimited solubilityAromatic nonpolar solvent
TrichloromethaneLimited solubilityPolar aprotic solvent
HexaneInsolubleNonpolar aliphatic solvent
Diethyl etherModerate solubilityPolar aprotic solvent
Log P (octanol-water)1.10 (estimated)Partition coefficient
Log Kow (estimated)1.10 (KOWWIN estimate)Partition coefficient
Partition coefficient (oil/water)Moderate preference for water phasePhase preference
Hydrophilic characterModerate to highWater-loving tendency
Lipophilic characterModerateOil-loving tendency

XLogP3

0.9

Use Classification

Cosmetics -> Antistatic; Emulsifying; Skin conditioning

Dates

Last modified: 07-22-2023

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